1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, where methoxy-substituted phenyl groups are reacted with suitable intermediates.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The methoxyazetidine and methoxyphenyl groups may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxyphenyl)urea
- 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-chlorophenyl)urea
- 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methylphenyl)urea
Uniqueness
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea is unique due to the presence of both methoxyazetidine and methoxyphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-5-3-4-14(10-16)20-18(22)19-13-6-8-15(9-7-13)21-11-17(12-21)24-2/h3-10,17H,11-12H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHIWJEQVIZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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